6-(4-bromophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at position 6 with a 4-bromophenyl group and at position 2 with a 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl moiety. The dihydroisoquinolin-oxoethyl side chain may contribute to allosteric modulation or hydrophobic interactions, as seen in structurally related compounds .
Properties
Molecular Formula |
C21H18BrN3O2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C21H18BrN3O2/c22-18-7-5-16(6-8-18)19-9-10-20(26)25(23-19)14-21(27)24-12-11-15-3-1-2-4-17(15)13-24/h1-10H,11-14H2 |
InChI Key |
GRYZFGRSVJQFPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: Starting with a suitable pyridazine derivative, the core structure can be formed through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, often using bromine or a brominating agent.
Attachment of the Dihydroisoquinoline Moiety: This step may involve a condensation reaction between the pyridazinone core and a dihydroisoquinoline derivative.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the pyridazinone core.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a hydroxylated pyridazinone.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Medicinal chemistry applications include the exploration of this compound as a potential drug candidate. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The pyridazin-3(2H)-one core is a common scaffold in medicinal chemistry. Key analogs and their structural differences are outlined below:
Key Observations:
- Position 6 Modifications : The target compound’s 4-bromophenyl group provides stronger electron-withdrawing effects compared to 4-fluoro-2-methoxyphenyl (Y041-0266) or 6-methyl (Compound 23), which may influence receptor binding kinetics.
- Position 2 Substituents: The dihydroisoquinolin-oxoethyl group in the target compound and Y041-0266 contrasts with the aminoethyl group in Compound 23, suggesting divergent binding modes.
Research Implications
- Bioavailability : Compared to Y041-0266, the target compound’s bromophenyl group may reduce solubility but improve membrane permeability.
Biological Activity
The compound 6-(4-bromophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.3 g/mol. The structure features a pyridazinone core linked to a bromophenyl group and a dihydroisoquinoline moiety, which may contribute to its biological efficacy.
Antibacterial Activity
Research has indicated that pyridazinone derivatives exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
Table 1 summarizes the antibacterial activity of related pyridazinones:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | Klebsiella | 18 |
These results suggest that the presence of electron-withdrawing groups enhances antibacterial activity due to increased lipophilicity and membrane penetration.
Anticancer Activity
The anticancer potential of pyridazinones has been explored in various studies. For instance, derivatives have shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 2 presents the IC50 values for selected compounds against MCF7 and HCT116 cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 | 5.60 |
| Compound E | HCT116 | 3.52 |
These findings indicate that modifications in the chemical structure can lead to enhanced potency against specific cancer cell types.
Anti-inflammatory Activity
Pyridazinones also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. This activity is crucial in conditions like arthritis and other inflammatory diseases.
Case Studies
A notable study conducted by Mogilski et al. synthesized various pyridazinone derivatives and evaluated their biological activities. The study highlighted that compounds bearing specific functional groups showed improved antibacterial and anticancer activities compared to their analogs without such modifications .
Another research effort focused on the synthesis of pyridazinone derivatives through eco-friendly methods, showcasing their potential in drug development while minimizing environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
